3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a furan ring with an indole moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of 2,4-dimethylfuran, which is then reacted with an appropriate indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-yl derivatives: These compounds share the furan ring structure and exhibit similar chemical properties.
Indole derivatives: Compounds with an indole moiety that have comparable biological activities and applications.
Uniqueness
The uniqueness of 3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one lies in its combined furan and indole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H17NO4/c1-10-9-22-11(2)15(10)14(19)8-17(21)12-6-4-5-7-13(12)18(3)16(17)20/h4-7,9,21H,8H2,1-3H3 |
InChI Key |
JFOMJYCIJGDXPV-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C |
Canonical SMILES |
CC1=COC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C |
Origin of Product |
United States |
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